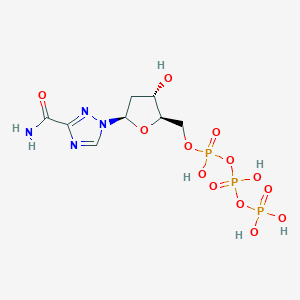
beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl: is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of morphine and is known for its potent analgesic properties. It is often studied for its role in pain management and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves multiple steps. The starting material is typically morphine, which undergoes a series of chemical reactions including oxidation, reduction, and glucuronidation to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis followed by rigorous purification steps to obtain the compound in high purity. Quality control measures are implemented to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reference material for studying the properties and reactions of glucuronides. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .
Biology: In biological research, it is used to study the metabolism and excretion of morphine derivatives. It helps in understanding how these compounds are processed in the body and their potential effects on biological systems .
Medicine: Medically, this compound is of interest for its analgesic properties. It is studied for its potential use in pain management, particularly in cases where traditional opioids may not be effective or have undesirable side effects .
Industry: In the pharmaceutical industry, it is used in the development of new pain relief medications. Its unique properties make it a valuable compound for creating more effective and safer analgesics .
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, and thereby reduces the perception of pain. The compound’s molecular targets include the mu-opioid receptor, which plays a crucial role in mediating its analgesic effects .
Comparaison Avec Des Composés Similaires
Morphine-6-beta-D-glucuronide: Another glucuronide derivative of morphine with similar analgesic properties.
Codeine-6-glucuronide: A metabolite of codeine that also exhibits pain-relieving effects.
Uniqueness: Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide potent analgesia with potentially fewer side effects makes it a compound of significant interest in medicinal chemistry .
Propriétés
Numéro CAS |
50444-03-6 |
|---|---|
Formule moléculaire |
C23H27NO9 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(7S,7aR)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-30-12-4-2-9-8-11-10-3-5-13(20-23(10,6-7-24-11)14(9)18(12)32-20)31-22-17(27)15(25)16(26)19(33-22)21(28)29/h2-5,10-11,13,15-17,19-20,22,24-27H,6-8H2,1H3,(H,28,29)/t10?,11?,13-,15-,16-,17+,19-,20-,22+,23?/m0/s1 |
Clé InChI |
YWEYZPZIMCQHFM-XDMGLTAESA-N |
SMILES isomérique |
COC1=C2C3=C(CC4C5C3(CCN4)[C@@H](O2)[C@H](C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C1 |
SMILES canonique |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)




![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)





